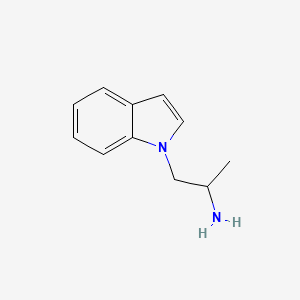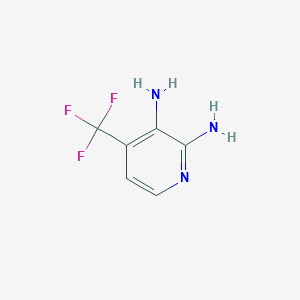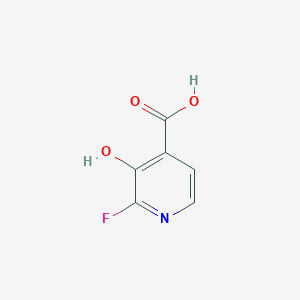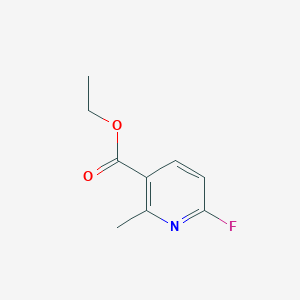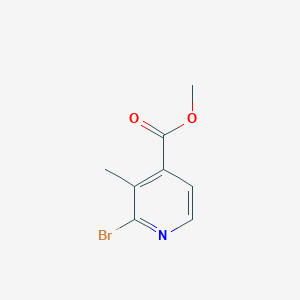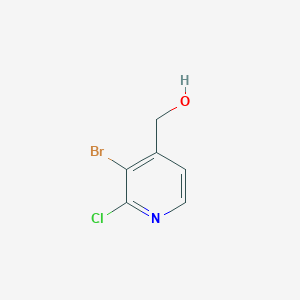
(3-Bromo-2-chloropyridin-4-yl)methanol
説明
“(3-Bromo-2-chloropyridin-4-yl)methanol” is a chemical compound with the molecular formula C6H5BrClNO. It has a molecular weight of 222.47 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “(3-Bromo-2-chloropyridin-4-yl)methanol” is 1S/C6H5BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 . This indicates that the molecule consists of a pyridine ring with bromine and chlorine substituents, and a methanol group attached to the pyridine ring.Physical And Chemical Properties Analysis
“(3-Bromo-2-chloropyridin-4-yl)methanol” is a solid at room temperature . It has a molecular weight of 222.47 . The compound should be stored at a temperature between 2-8°C .科学的研究の応用
Synthesis and Structural Studies
- A study highlighted the synthesis and crystal structure of a related Schiff base compound, synthesized from a reaction involving 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine in methanol. The crystal structure analysis revealed a trans configuration around the C=N double bond, with near-coplanar benzene and pyridine rings. This compound exhibited significant antibacterial activities, showcasing the utility of related compounds in medicinal chemistry (Wang et al., 2008).
Catalytic Applications
- Research on nickel complexes involving pyridin-2-yl)methanol ligands has demonstrated their efficacy in the catalytic oligomerization of ethylene. The study synthesized dinuclear complexes and tested them in ethylene oligomerization, achieving high turnover frequencies. This indicates the potential of (3-Bromo-2-chloropyridin-4-yl)methanol derivatives in catalysis and polymer production (Kermagoret & Braunstein, 2008).
Biocatalysis
- A biocatalytic approach was employed for the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a compound structurally related to (3-Bromo-2-chloropyridin-4-yl)methanol, using recombinant Escherichia coli in a liquid-liquid biphasic microreaction system. This method provided a green, economical, and efficient synthesis route, achieving high yields and enantiomeric excess, demonstrating the potential of (3-Bromo-2-chloropyridin-4-yl)methanol in biocatalytic processes (Chen et al., 2021).
Organic Synthesis
- The synthesis of 3-halopyrroles from 2-aryl-1-pyrrolines through α,α-dihalogenation with N-halosuccinimides and subsequent base-induced monodehydrohalogenation using sodium methoxide in methanol was reported. This method efficiently prepared 3-chloro-and 3-bromo-2-arylpyrroles, showcasing the utility of halogenated pyridinyl methanol derivatives in the synthesis of potentially active compounds for agrochemical and pharmaceutical applications (Kimpe et al., 1997).
Safety and Hazards
特性
IUPAC Name |
(3-bromo-2-chloropyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVLTYKZPWOLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-chloropyridin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092270.png)

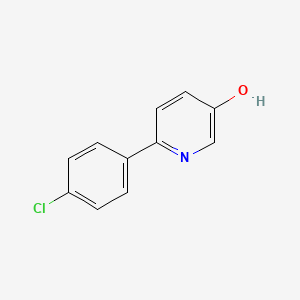
![8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3092307.png)

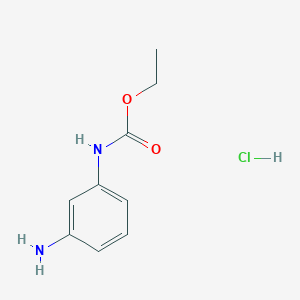
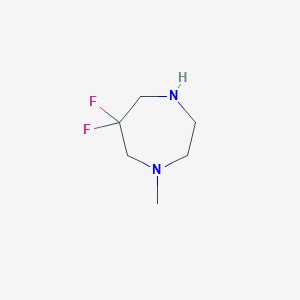
![tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3092344.png)
